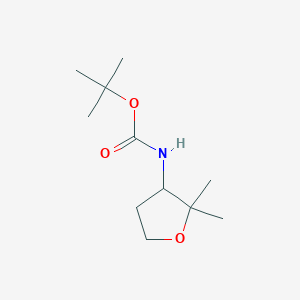
(2,2-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester
Cat. No. B8484511
M. Wt: 215.29 g/mol
InChI Key: KOLIAURJGYMFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08329699B2
Procedure details


(2,2-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester (266 mg, 1.10 mmol) was dissolved in a solution of HCl in MeOH (pre-generated from MeOH (8 mL) and acetyl chloride (2 mL)) and stirred at room temperature overnight. The reaction mixture was concentrated to afford 193 mg of 2,2-dimethyl-tetrahydrofuran-3-ylamine hydrochloride as a hydroscopic white solid which was used without further purification.
Quantity
266 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]1[CH2:12][CH2:11][O:10][C:9]1([CH3:14])[CH3:13])(C)(C)C.[ClH:16]>CO>[ClH:16].[CH3:13][C:9]1([CH3:14])[CH:8]([NH2:7])[CH2:12][CH2:11][O:10]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
266 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NC1C(OCC1)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CC1(OCCC1N)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 193 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
